N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide

Catalog No.
S669083
CAS No.
314033-54-0
M.F
C10H11N3O2S
M. Wt
237.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide

CAS Number

314033-54-0

Product Name

N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide

IUPAC Name

N-(6-amino-4-methoxy-1,3-benzothiazol-2-yl)acetamide

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

InChI

InChI=1S/C10H11N3O2S/c1-5(14)12-10-13-9-7(15-2)3-6(11)4-8(9)16-10/h3-4H,11H2,1-2H3,(H,12,13,14)

InChI Key

ZGSYMYOABJYXAL-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC2=C(C=C(C=C2S1)N)OC

Canonical SMILES

CC(=O)NC1=NC2=C(C=C(C=C2S1)N)OC

N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide is a compound that belongs to the benzothiazole family, characterized by its unique structural features, including an amino group, a methoxy group, and an acetamide moiety. Its molecular formula is C10H11N3O2SC_{10}H_{11}N_{3}O_{2}S, and it exhibits potential biological activities due to its ability to interact with various biological targets, including enzymes and receptors .

Currently, there is no scientific literature available describing the mechanism of action of N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide.

Due to the limited research on this specific compound, safety information is not readily available. However, considering the presence of the amino group, it is recommended to handle the compound with standard laboratory precautions for potentially irritant or allergenic materials [].

  • Oxidation: The amino group may be oxidized to form nitroso or nitro derivatives.
  • Reduction: Reduction reactions can convert nitro groups back to amino groups or reduce other functional groups.
  • Substitution: The methoxy group can be substituted with various nucleophiles through nucleophilic substitution reactions .

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide, potassium permanganate, and nitric acid are commonly used oxidizing agents.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
  • Substitution Nucleophiles: Thiols, amines, and halides can be employed in substitution reactions under appropriate conditions .

N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide exhibits significant biological activity, particularly in the field of medicinal chemistry. It has been shown to possess antimicrobial properties and potential anticancer activity. The compound's mechanism of action involves interaction with specific biological targets, leading to inhibition or activation of relevant pathways .

The synthesis of N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide typically involves several steps:

  • Formation of Benzothiazole Core: This is achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
  • Introduction of Methoxy Group: Methylation of the hydroxyl group is performed using methyl iodide or dimethyl sulfate in the presence of a base.
  • Acetylation: The amino group is acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield the final acetamide product .

N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide has applications in various fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceutical agents due to its biological activities.
  • Agricultural Chemistry: The compound may have potential uses as an agrochemical agent.
  • Material Science: Its unique properties make it suitable for applications in chemical sensors and other material-related fields .

Studies on N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide have demonstrated its ability to interact with various biomolecules. These interactions are essential for understanding its mechanism of action and potential therapeutic applications. Research indicates that the compound may affect enzyme activity and receptor binding, which are critical for its biological effects .

Similar Compounds

  • Benzothiazole: The parent compound known for diverse biological activities.
  • 2-Aminobenzothiazole: A derivative featuring an amino group, similar in structure but differing in substituents.
  • 4-Methoxybenzothiazole: A derivative that emphasizes the significance of the methoxy functional group.

Uniqueness

N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide stands out due to its specific combination of functional groups (amino, methoxy, and acetamide) attached to the benzothiazole core. This unique structural arrangement may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives, making it a valuable compound for further research in medicinal chemistry .

XLogP3

1.2

Dates

Last modified: 08-15-2023

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